molecular formula C6H8O4S B14569052 4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone CAS No. 61363-60-8

4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone

Cat. No.: B14569052
CAS No.: 61363-60-8
M. Wt: 176.19 g/mol
InChI Key: CCMVAVDNOKLRIC-UHFFFAOYSA-N
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Description

4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone is a sulfur-containing heterocyclic compound It is characterized by a thiane ring, which is a six-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted thiol with a suitable carbonyl compound, followed by oxidation to form the tetrone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and oxidation processes.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrone back to its corresponding thiol or thioether.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thianes depending on the reagents used.

Scientific Research Applications

4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiane ring can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

  • 4-Methyl-1lambda~6~-thiane-1,1-dione
  • 4-(4-Methylbenzyl)-1lambda~6~-thiazinane-1,1-dione

Comparison: 4-Methyl-1lambda~6~-thiane-1,1,3,5-tetrone is unique due to its tetrone structure, which distinguishes it from other thiane and thiazinane derivatives. This unique structure imparts different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61363-60-8

Molecular Formula

C6H8O4S

Molecular Weight

176.19 g/mol

IUPAC Name

4-methyl-1,1-dioxothiane-3,5-dione

InChI

InChI=1S/C6H8O4S/c1-4-5(7)2-11(9,10)3-6(4)8/h4H,2-3H2,1H3

InChI Key

CCMVAVDNOKLRIC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CS(=O)(=O)CC1=O

Origin of Product

United States

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